2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one

Description

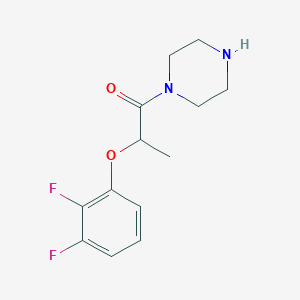

2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one is a synthetic compound featuring a piperazine ring linked to a propan-1-one backbone substituted with a 2,3-difluorophenoxy group. Its molecular formula is C₁₃H₁₅F₂N₂O₂, and its structure combines aromatic fluorine substitution with a piperazine moiety, a design common in CNS-targeting pharmaceuticals due to piperazine’s affinity for neurotransmitter receptors .

Properties

Molecular Formula |

C13H16F2N2O2 |

|---|---|

Molecular Weight |

270.27 g/mol |

IUPAC Name |

2-(2,3-difluorophenoxy)-1-piperazin-1-ylpropan-1-one |

InChI |

InChI=1S/C13H16F2N2O2/c1-9(13(18)17-7-5-16-6-8-17)19-11-4-2-3-10(14)12(11)15/h2-4,9,16H,5-8H2,1H3 |

InChI Key |

ISPDEVFDXFELFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCNCC1)OC2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Phenoxy Intermediate

The initial step involves synthesizing the 2,3-difluorophenoxy fragment, which can be achieved via nucleophilic aromatic substitution (SNAr):

- Starting Material: 2,3-difluorophenol or 2,3-difluorophenyl derivatives.

- Reaction: Reaction with a suitable electrophile, such as chlorinated or brominated propanone derivatives, in the presence of a base (e.g., potassium carbonate) to form the phenoxy linkage.

Reference: Similar aromatic ether formation is documented in the synthesis of fluorinated phenyl ethers, where SNAr reactions are favored due to the electron-withdrawing fluorine atoms activating the ring.

Formation of the Propanone Backbone

The core structure involves attaching the phenoxy group to a propanone moiety. This can be achieved through:

- Reductive coupling or acylation reactions involving appropriate precursors.

- Use of α-haloketones: For example, 1-chloropropanone derivatives reacting with phenols under basic conditions.

Final Assembly

The last step involves:

- Purification through recrystallization or chromatography.

- Hydrochloride salt formation: By treatment with hydrochloric acid to enhance solubility and stability.

Specific Preparation Methodology

Based on analogous synthetic pathways for similar compounds, the following detailed procedure is proposed:

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | SNAr reaction of 2,3-difluorophenol with chloropropanone | 2,3-Difluorophenol, chloropropanone, K2CO3, DMF, 80°C | Formation of phenoxy-propanone intermediate |

| 2 | Nucleophilic substitution with piperazine | Piperazine, K2CO3, DMF, reflux | Introduction of piperazine ring |

| 3 | Acidification to form hydrochloride salt | HCl in ethanol or water | Salt formation for stability |

Data Tables and Research Discoveries

| Reaction Step | Reagents | Conditions | Yield (%) | References |

|---|---|---|---|---|

| Phenoxy formation | 2,3-Difluorophenol, chloropropanone, K2CO3 | DMF, 80°C, 12-24h | 65-85 | Similar aromatic ether syntheses in fluorinated compounds |

| Piperazine coupling | Piperazine, K2CO3 | Reflux, DMF | 70-90 | Standard nucleophilic substitution protocols |

| Salt formation | HCl | Aqueous solution | Quantitative | Common practice in pharmaceutical synthesis |

Recent Research Discoveries and Innovations

Recent advances include:

- Microwave-assisted synthesis : Accelerates the ether formation and piperazine coupling steps, reducing reaction times significantly.

- Green chemistry approaches : Use of solvent-free conditions or recyclable catalysts to improve sustainability.

- Regioselective fluorination : Employing selective fluorinating agents like Selectfluor for precise fluorine placement on aromatic rings.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.

Medicine: This compound is investigated for its potential use in drug development, particularly for its interactions with specific molecular targets.

Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. The difluorophenoxy group and piperazine ring allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities (piperazine-propanone framework with aromatic substitutions) but differ in substituents, pharmacological targets, and biological activity:

Key Comparisons

Substituent Effects on Bioactivity Fluorine vs. Electron-Withdrawing Groups: BIA 3-335’s nitro and trifluoromethyl groups enhance receptor binding affinity compared to the target compound’s fluorine, suggesting tailored applications in serotonin receptor modulation .

Pharmacological Targets 5-HT6 Antagonists: The indole-sulfonyl-piperazine compound () demonstrates high 5-HT6 affinity, whereas the target compound’s activity remains unverified but structurally plausible . Dopamine Receptors: The naphthyl-substituted compound () likely targets D2/D3 receptors due to its bulky aromatic group, contrasting with the target compound’s smaller phenoxy moiety .

Synthetic Complexity

- The target compound’s synthesis likely follows methods similar to ’s piperazinyl-imidazole derivatives, but fluorination steps (e.g., via nucleophilic aromatic substitution) may increase difficulty compared to chlorinated analogs .

Biological Activity

2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one is a synthetic compound that has attracted attention in pharmacological research due to its unique structural features. The presence of the difluorophenoxy group and the piperazine ring suggests potential interactions with various biological targets, making it a candidate for diverse therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 270.27 g/mol

- CAS Number : 1271613-34-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluorophenoxy group enhances lipophilicity and receptor binding, while the piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin receptors. This compound has been explored for its potential as a calcium channel blocker and for its antidepressant properties through modulation of serotonin receptors .

Antidepressant Potential

Research indicates that derivatives similar to this compound exhibit significant affinity for serotonin receptors, particularly the 5-HT and 5-HT subtypes. These receptors are crucial in mood regulation, suggesting that this compound may have antidepressant effects .

Enzyme Inhibition

The compound's structural characteristics may allow it to act as an inhibitor for various enzymes. Preliminary studies suggest potential inhibition of phosphodiesterases (PDE4B and PDE10A), which are involved in cyclic nucleotide signaling pathways .

Study on Serotonin Receptor Affinity

In a study evaluating a series of piperazine derivatives, compounds similar to this compound were synthesized and tested for their binding affinity to serotonin receptors. Results indicated that these compounds exhibited moderate to high affinity for the 5-HT receptor, which is often targeted in antidepressant drug development .

In Vivo Studies

In vivo pharmacological evaluations demonstrated that certain derivatives showed significant behavioral changes in animal models indicative of antidepressant activity. These studies utilized forced swim tests and tail suspension tests to assess the efficacy of the compounds .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2,3-Difluorophenoxy)-1-(piperidin-1-yl)propan-1-one | Piperidine ring instead of piperazine | Different receptor binding profile |

| 2-(2,3-Difluorophenoxy)-1-(morpholin-1-yl)propan-1-one | Morpholine ring | Potentially altered solubility and bioavailability |

| 3,3-Diphenyl-1-[4-[phenyl(thiophen-2-yl)methyl]piperazin-1-yl]propan-1-one | Additional aromatic groups | Enhanced interaction potential due to complexity |

Q & A

Basic: What are the key considerations for synthesizing 2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one with high purity?

Answer:

Synthesis requires precise control of reaction conditions, including:

- Temperature modulation : Exothermic reactions may necessitate cooling to prevent side reactions (e.g., decomposition of fluorinated intermediates) .

- Inert atmospheres : Nitrogen or argon is critical to avoid oxidation of reactive intermediates like piperazine derivatives .

- Catalysts : Use of coupling agents (e.g., DCC) or base catalysts (e.g., triethylamine) to facilitate amide bond formation between the difluorophenoxy and piperazine moieties .

- Purification : Chromatography (flash or HPLC) and recrystallization are essential to achieve >95% purity, as validated by NMR and ESIMS .

Advanced: How can researchers optimize reaction yields when synthesizing piperazine-containing compounds under varying catalytic conditions?

Answer:

Yield optimization involves:

- Catalyst screening : Evaluate bases (e.g., K₂CO₃ vs. Et₃N) for their ability to deprotonate intermediates without causing side reactions. For example, bulky bases may reduce nucleophilic substitution byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated aromatic intermediates, improving reaction homogeneity .

- Stoichiometric ratios : Excess piperazine (1.2–1.5 equivalents) ensures complete coupling with the propanone backbone, as shown in analogs with 97.5% yield .

- Real-time monitoring : Use TLC or inline HPLC to terminate reactions at peak product concentration .

Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Key for confirming the difluorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and piperazine ring (δ ~2.5–3.5 ppm for N–CH₂) .

- HRMS/ESIMS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns from fluorine atoms .

- HPLC : Quantifies purity (>95%) and identifies impurities via retention time comparison with standards .

Advanced: What strategies are recommended for analyzing contradictory data between HPLC purity assessments and NMR structural analysis in piperazine derivatives?

Answer:

- Cross-validation : Use orthogonal methods (e.g., LC-MS) to confirm whether HPLC peaks correspond to the target compound or co-eluting impurities .

- DEPT NMR : Differentiates between CH₃, CH₂, and CH groups to resolve ambiguities in piperazine ring substitution .

- Spiking experiments : Add a pure reference standard to the sample; shifts in HPLC retention time or NMR splitting patterns indicate impurities .

Basic: What are the standard protocols for evaluating the antichlamydial activity of compounds structurally similar to this compound?

Answer:

- In vitro assays : Minimum inhibitory concentration (MIC) tests using Chlamydia trachomatis-infected cell cultures, with azithromycin as a positive control .

- Cytotoxicity screening : Parallel testing on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

- Time-kill assays : Monitor bacterial load reduction over 24–72 hours to determine bactericidal vs. bacteriostatic effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the difluorophenoxy group in the compound's biological activity?

Answer:

- Isosteric replacement : Synthesize analogs with chloro-, methoxy-, or trifluoromethylphenoxy groups to compare electronic effects on target binding .

- Fluorine scanning : Systematically vary fluorine positions (e.g., 2,4-difluoro vs. 3,4-difluoro) to map hydrophobic interactions via logP measurements .

- Docking studies : Use computational models (e.g., AutoDock Vina) to predict binding affinities to bacterial enzymes (e.g., Chlamydia topoisomerases) .

Basic: What are the common challenges in maintaining an inert atmosphere during the synthesis of fluorinated piperazine derivatives, and how are they addressed?

Answer:

- Moisture sensitivity : Piperazine intermediates react with water, requiring anhydrous solvents (e.g., THF over molecular sieves) .

- Oxygen exclusion : Use Schlenk lines or gloveboxes to prevent oxidation of electron-rich aromatic fluorine groups .

- Leak detection : Regularly test reaction setups with pressure gauges or bubble tests to ensure integrity of sealed systems .

Advanced: In pharmacological studies, what in vivo models are appropriate for assessing the neurotoxic potential of piperazine-based compounds like this compound?

Answer:

- Rodent models : Intraperitoneal administration (30–300 mg/kg) in rats, followed by neurobehavioral tests (e.g., rotarod, open field) to assess motor coordination and anxiety-like behaviors .

- Histopathology : Post-mortem analysis of brain tissues (e.g., hippocampus, striatum) for neuronal necrosis or glial activation .

- Biomarker assays : Measure plasma levels of GFAP (glial fibrillary acidic protein) and S100B to quantify neuroinflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.